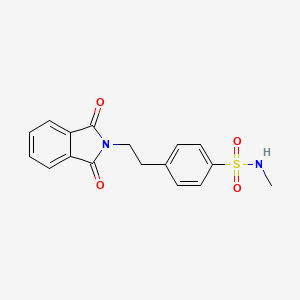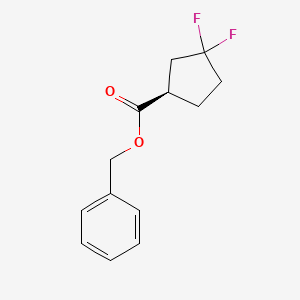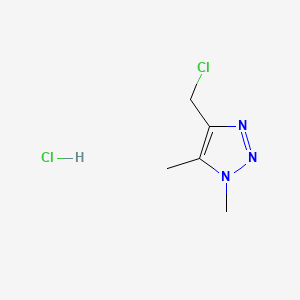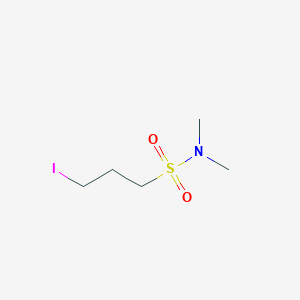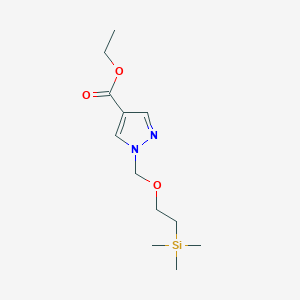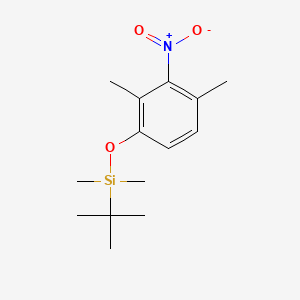
C14H23NO3Si
Overview
Description
The compound with the molecular formula C14H23NO3Si is a silicon-containing organic molecule. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of silicon in the molecule introduces distinct chemical characteristics that differentiate it from purely carbon-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H23NO3Si typically involves the reaction of a silicon-containing reagent with an organic precursor. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an unsaturated organic molecule in the presence of a catalyst, often platinum or rhodium. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of This compound often employs large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
C14H23NO3Si: undergoes several types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon-containing functional groups to simpler forms.
Substitution: The organic groups attached to the silicon can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions include silanol derivatives, siloxanes, and various substituted silicon-containing organic compounds. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis.
Scientific Research Applications
C14H23NO3Si: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique reactivity makes it valuable in developing new catalytic systems.
Biology: The compound is studied for its potential use in drug delivery systems and as a biocompatible material for medical implants.
Medicine: Research is ongoing into its use as a component in pharmaceuticals, particularly in developing silicon-based drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants. Its thermal stability and resistance to degradation make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which C14H23NO3Si exerts its effects depends on its specific application. In drug delivery, for example, the compound can interact with biological membranes, enhancing the delivery of therapeutic agents to target cells. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The pathways involved often include interactions with cellular receptors and enzymes, leading to specific biological responses.
Comparison with Similar Compounds
C14H23NO3Si: can be compared with other silicon-containing organic compounds, such as:
Trimethylsilyl derivatives: These compounds have similar reactivity but differ in their physical properties and applications.
Siloxanes: Known for their flexibility and thermal stability, siloxanes are widely used in industrial applications.
Silanes: These compounds are often used as coupling agents and in surface modification processes.
The uniqueness of This compound lies in its specific combination of functional groups and silicon, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
tert-butyl-(2,4-dimethyl-3-nitrophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3Si/c1-10-8-9-12(11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBMXVLTBQFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


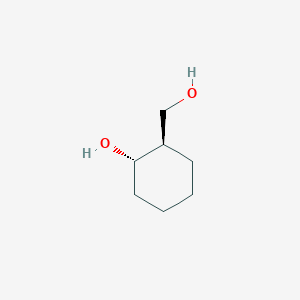
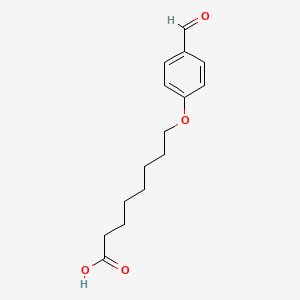
![2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)
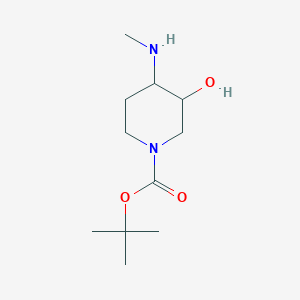
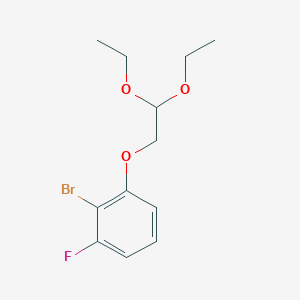
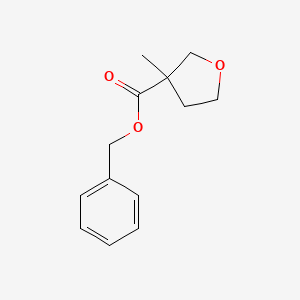
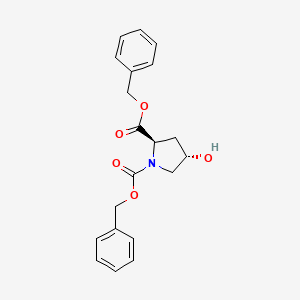
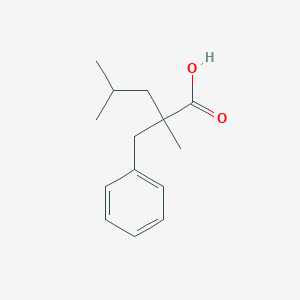
![N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine](/img/structure/B8263885.png)
